

GDC-0834: A Technical Guide for Immunological Research

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Compound of Interest

Compound Name: Gdc 0834

Cat. No.: B1663580

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GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (Btk), a crucial enzyme in B-cell and myeloid cell signaling pathways.^{[1][2]} While its development as a therapeutic for rheumatoid arthritis was halted due to rapid amide hydrolysis in humans, this characteristic, combined with its well-defined mechanism of action and preclinical efficacy, makes it a valuable tool compound for immunology research.^{[1][3][4]} This guide provides an in-depth overview of GDC-0834, including its mechanism of action, quantitative data, experimental protocols, and key signaling pathways, to support its use in preclinical research settings.

Mechanism of Action

GDC-0834 functions as an ATP-competitive inhibitor of Btk.^[1] Btk is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling.^{[5][6]} Upon BCR engagement, Btk is activated and proceeds to phosphorylate downstream substrates, most notably phospholipase $\text{C}\gamma 2$ (PLC $\gamma 2$).^[7] This phosphorylation event triggers a cascade of intracellular signals, including calcium mobilization and activation of transcription factors like NF- κB , which are essential for B-cell proliferation, differentiation, survival, and antibody production.^{[6][7][8][9]} Btk is also involved in signaling pathways in other immune cells, such as monocytes and macrophages, downstream of Fc receptors and Toll-like receptors (TLRs).^[5] By reversibly binding to the ATP-binding pocket of Btk, GDC-0834 effectively blocks these downstream signaling events.

Quantitative Data

The following tables summarize the key quantitative data for GDC-0834, providing a comprehensive overview of its potency, selectivity, and metabolic profile.

Table 1: In Vitro and In Vivo Potency of GDC-0834

Assay Type	Target	Species	IC50
Biochemical Assay	BTK	-	5.9 nM[10]
Cellular Assay	BTK	-	6.4 nM[10]
In Vivo pBTK-Tyr223 Inhibition	BTK	Mouse	1.1 µM[10]
In Vivo pBTK-Tyr223 Inhibition	BTK	Rat	5.6 µM[10]

Table 2: GDC-0834 Inhibition of Aldehyde Oxidase (AO) Substrates

AO Substrate	Species	IC50
Carbazeran	Human	0.86 µM[1]
DACA	Human	1.87 µM[1]
O6-benzylguanine	Human	1.23 µM (approx.)[1]
Phthalazine	Human	1.45 µM (approx.)[1]
Zaleplon	Human	1.12 µM (approx.)[1]
Zoniporide	Human	1.58 µM (approx.)[1]

Table 3: In Vivo Efficacy of GDC-0834 in Rat Collagen-Induced Arthritis (CIA) Model

Dose	Dosing Frequency	Outcome
1, 3, 10, 30, 100 mg/kg	Twice Daily (b.i.d.)	Dose-dependent reduction in arthritis severity[10]
10, 30, 100 mg/kg	Once Daily (QD)	Dose-dependent reduction in arthritis severity[10]
100 mg/kg	Every Other Day (Q2D)	Dose-dependent reduction in arthritis severity[10]

Table 4: Species-Dependent Amide Hydrolysis of GDC-0834

Species	In Vitro System	Key Finding
Human	Liver Cytosol	Rapid hydrolysis with a CL _{int} of 0.511 ml/min per mg of protein.[1]
Human	Hepatocytes	Predominant formation of the inactive metabolite M1.[2]
Mouse, Rat, Dog, Monkey	Hepatocytes/Plasma	M1 formation is minor to moderate compared to humans.[2][11]
Human	Clinical Trial	Plasma concentrations of GDC-0834 were below the limit of quantitation (<1 ng/ml) after oral dosing, with substantial levels of M1 observed.[2][4]

Experimental Protocols

Detailed methodologies for key experiments involving GDC-0834 are provided below. These protocols are based on published studies and serve as a reference for researchers.

Protocol 1: In Vivo Inhibition of Btk Phosphorylation in Mice

- Objective: To determine the in vivo potency of GDC-0834 in inhibiting Btk phosphorylation.
- Methodology:
 - BALB/c mice are orally dosed with GDC-0834 at various concentrations (e.g., 25, 50, 100, and 150 mg/kg).[10]
 - At specified time points post-dose (e.g., 2, 4, or 6 hours), terminal blood samples are collected.[10]
 - GDC-0834 plasma levels are quantified using LC/MS/MS.[10]
 - Levels of phosphorylated Btk (pBTK-Tyr223) and total Btk in whole blood are determined by Western blot.[10]
 - A rabbit polyclonal antibody for pBTK and a mouse monoclonal antibody for total Btk are used for detection.[10]
 - Bands are quantified, and the pBTK signal is normalized to the total Btk signal for each sample.[10]
 - The percentage of inhibition of Btk phosphorylation is calculated by comparing normalized values from treated samples to those from vehicle-treated samples.[10]

Protocol 2: Rat Collagen-Induced Arthritis (CIA) Model

- Objective: To evaluate the anti-arthritic efficacy of GDC-0834.
- Methodology:
 - Arthritis is induced in female Lewis rats by injecting Freund's incomplete adjuvant containing bovine type II collagen at the base of the tail and on the back on days 0 and 6.[10]
 - Oral dosing of GDC-0834 is initiated on day 0 and continues through day 16.[10]
 - Various dosing regimens can be tested, such as twice daily (b.i.d.), once daily (QD), or every other day (Q2D) at a range of doses (e.g., 1 to 100 mg/kg).[10]

- The severity of arthritis is assessed by measuring ankle diameter and/or clinical scoring.
- A dose-dependent reduction in the severity of arthritis is indicative of efficacy.[12]

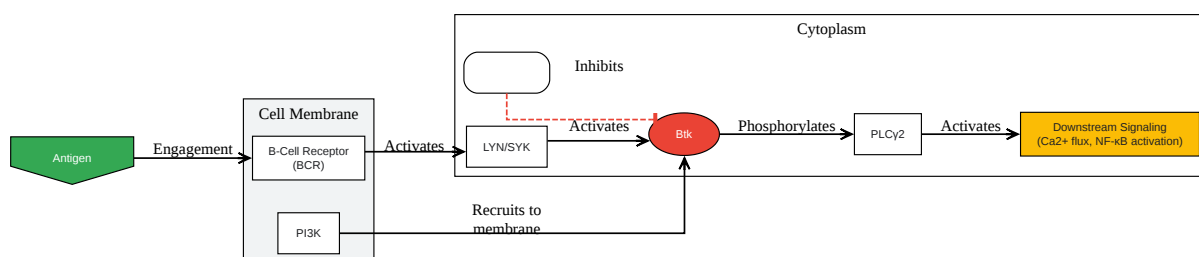
Protocol 3: In Vitro Metabolism Assay for Amide Hydrolysis

- Objective: To determine the rate of amide hydrolysis of GDC-0834 in vitro.
- Methodology:
 - Incubations are performed in triplicate using human liver cytosol (HLC).[1]
 - A range of GDC-0834 concentrations (e.g., 0.05–100 μ M for humans) are used.[1]
 - The reaction is initiated by adding the cytosol to the incubation mixture at 37°C.[1]
 - Assay conditions, including protein concentration and incubation time, should be optimized to ensure the linear formation of the M1 metabolite.[1]
 - The formation of the M1 metabolite is quantified by LC/MS/MS.
 - Enzyme kinetics (V_{max} and K_m) can be determined by fitting the data to the Michaelis-Menten equation.[2]

Visualizations

Btk Signaling Pathway

The following diagram illustrates the central role of Btk in the B-cell receptor signaling cascade and the point of inhibition by GDC-0834.

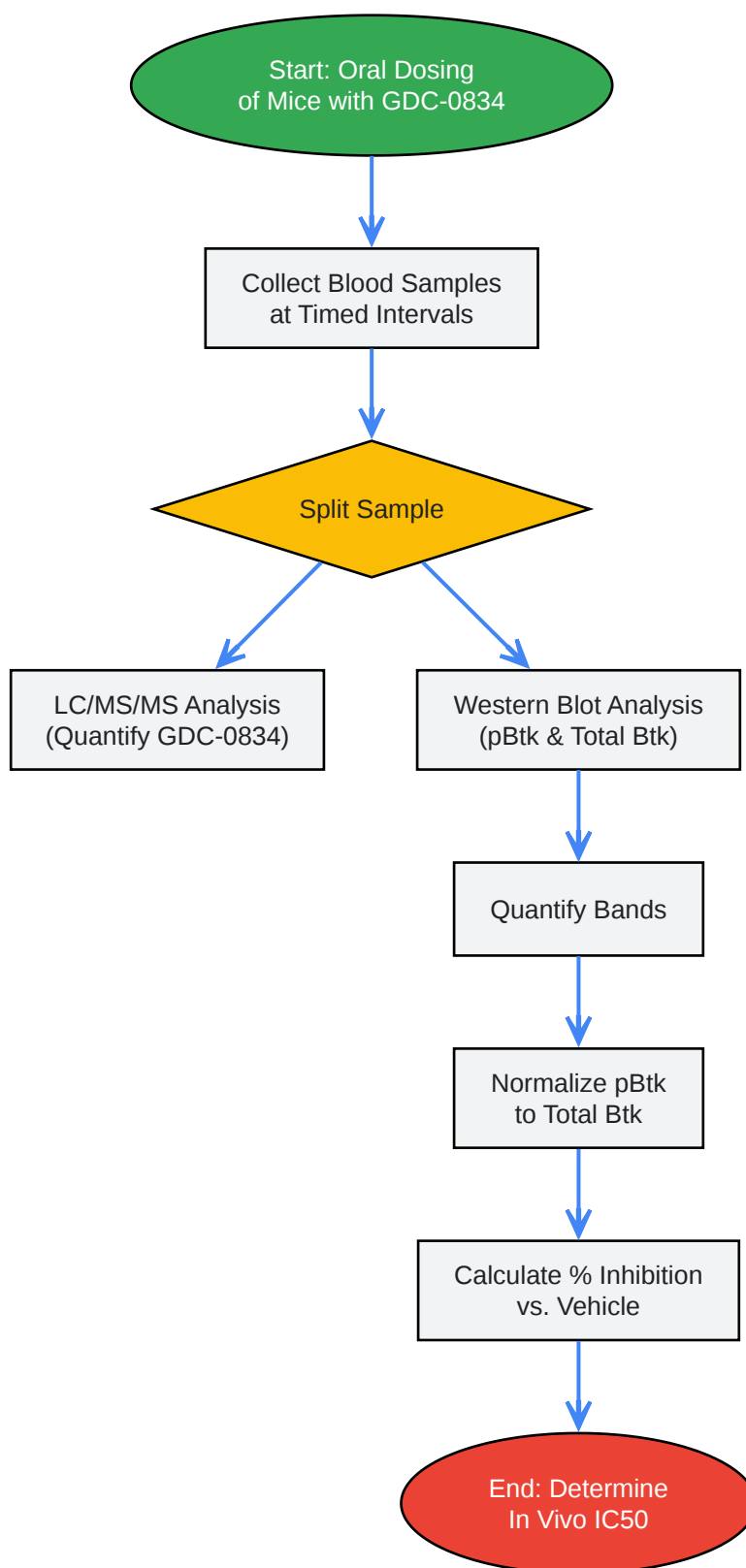


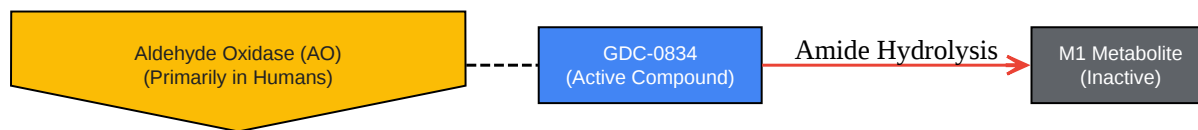
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Caption: B-Cell Receptor (BCR) signaling cascade showing Btk activation and inhibition by GDC-0834.

Experimental Workflow for In Vivo pBtk Inhibition Assay

This diagram outlines the key steps in assessing the in vivo activity of GDC-0834.





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